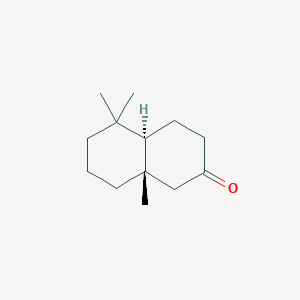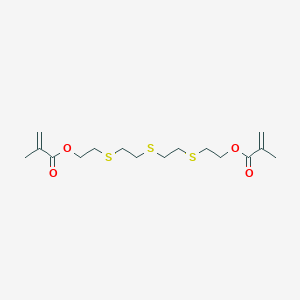![molecular formula C49H30 B14138372 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] is a novel organic compound that has garnered significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high efficiency and stability as a blue host material in OLEDs .
Preparation Methods
The synthesis of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] typically involves the Suzuki coupling reaction. This method includes the reaction of 9-bromo-spiro[benzo[c]fluorene-7,9’-fluorene] with 10-phenylanthracene-9-yl boronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Chemical Reactions Analysis
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications, including:
Organic Electronics: It is primarily used as a blue host material in OLEDs due to its high efficiency and stability.
Material Science: The compound is studied for its potential use in other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Chemical Research: Researchers explore its unique structural properties and reactivity to develop new materials with enhanced performance.
Mechanism of Action
The mechanism of action of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] in OLEDs involves its role as a host material that facilitates the efficient transfer of energy to the dopant molecules. This process results in the emission of blue light. The compound’s unique spiro structure contributes to its high thermal and morphological stability, which is crucial for the longevity and performance of OLED devices .
Comparison with Similar Compounds
Similar compounds to 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] include:
- 9-(10-(Naphthalene-1-yl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
- 9-(10-(4-(Naphthalene-1-yl)phenyl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
These compounds share similar structural features but differ in their substituents, which can influence their electronic properties and performance in OLEDs . The uniqueness of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] lies in its specific phenylanthracene substituent, which contributes to its high efficiency and stability as a blue host material .
Properties
Molecular Formula |
C49H30 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C49H30/c1-2-15-32(16-3-1)46-37-20-6-8-22-39(37)47(40-23-9-7-21-38(40)46)33-26-28-41-45(30-33)49(44-29-27-31-14-4-5-17-34(31)48(41)44)42-24-12-10-18-35(42)36-19-11-13-25-43(36)49/h1-30H |
InChI Key |
VEAGHLNFEQYXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=CC1=CC=CC=C17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
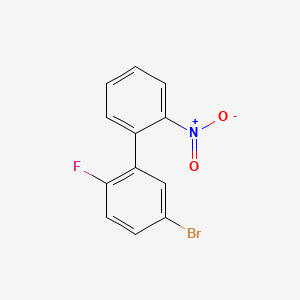
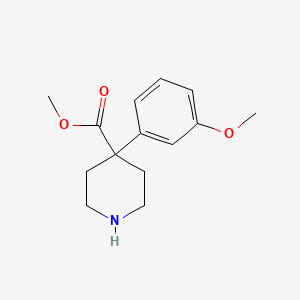
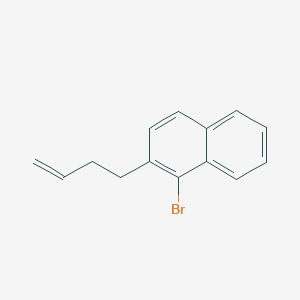

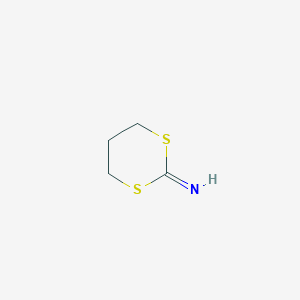
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
